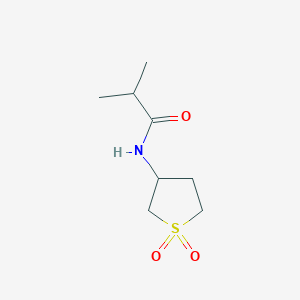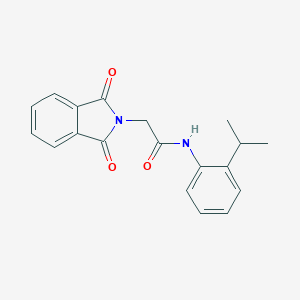![molecular formula C22H19ClN4S B382373 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 342780-86-3](/img/structure/B382373.png)
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C22H19ClN4S and its molecular weight is 406.9g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Inflammatory Agents : Thienopyrimidine derivatives, including those related to the compound , have demonstrated significant antimicrobial and anti-inflammatory activities. These compounds have shown notable efficacy against fungi, bacteria, and inflammation-related conditions (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
VEGF Receptor Inhibitors : Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, a key component in tumor growth and metastasis. These compounds have potential therapeutic applications in cancer treatment (Yang-Heon Song, 2007).
Selective Serotonin 5-HT6 Receptor Antagonists : Some 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which are structurally related to the compound, have shown high affinity and selectivity for the serotonin 5-HT6 receptor, suggesting potential use in treating disorders related to serotonin imbalance (Ivachtchenko et al., 2010).
Antifungal and Antibacterial Activities : Novel series of thieno[2,3-d]pyrimidine derivatives have demonstrated potent antifungal and antibacterial activities, highlighting their potential as antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
VEGFR3 Inhibitors for Breast Cancer Treatment : Thieno[2,3-d]pyrimidine derivatives have been explored as VEGFR3 inhibitors, showing significant promise in the treatment of metastatic breast cancer (Li et al., 2021).
Anti-inflammatory Activity : Some 4-phenylthieno[2,3-e][1,2,4] triazolo[4,3-a]pyrimidine-5(4H)-ones have been synthesized and evaluated for their anti-inflammatory activity, showing significant potential in this field (Pan, Wang, Liu, Gong, & Quan, 2015).
Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide : Derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown inhibitory effects on tumor necrosis factor alpha and nitric oxide, suggesting potential use in treatments involving these pathways (Lei, Wang, Xiong, & Lan, 2017).
Cytotoxicity Against Cancer Cell Lines : Certain thieno[2,3‐d]pyrimidine derivatives have shown cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents (Saddik et al., 2017).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4S/c23-17-8-6-16(7-9-17)19-14-28-22-20(19)21(24-15-25-22)27-12-10-26(11-13-27)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLXDCPKQVZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid](/img/structure/B382290.png)
![Propyl 2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382291.png)

![Methyl 2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B382293.png)
![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B382295.png)
![5-benzyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382298.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] N,N-diethylcarbamodithioate](/img/structure/B382301.png)
![1-(3-Chloroanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382305.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-5-(4-methylbenzylidene)-3-[(4-methylbenzylidene)amino]-1,3-thiazolidin-4-one](/img/structure/B382306.png)
![3-[(2-chlorobenzylidene)amino]-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B382308.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B382309.png)
![2-Benzyl-1-(4-benzyl-1-piperazinyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382310.png)


